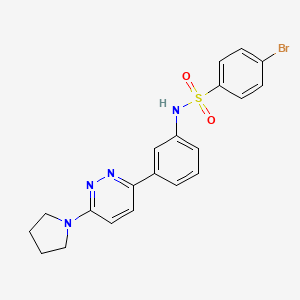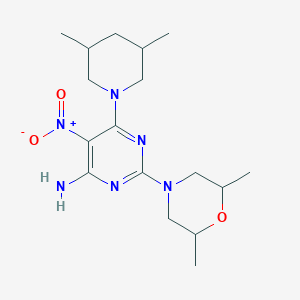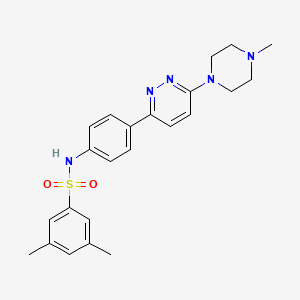![molecular formula C17H18ClN5O2S B11258481 N-(5-chloro-2-methoxyphenyl)-2-{[5-ethyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B11258481.png)
N-(5-chloro-2-methoxyphenyl)-2-{[5-ethyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(5-chloro-2-methoxyphenyl)-2-{[5-ethyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide: is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a chloro-methoxyphenyl group, a pyrrole ring, and a triazole ring, making it an interesting subject for research in medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(5-chloro-2-methoxyphenyl)-2-{[5-ethyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide typically involves multiple steps:
Formation of the Chloro-Methoxyphenyl Intermediate: This step involves the chlorination and methoxylation of a phenyl ring.
Synthesis of the Pyrrole and Triazole Rings: These heterocyclic rings are synthesized separately through cyclization reactions.
Coupling Reactions: The chloro-methoxyphenyl intermediate is coupled with the pyrrole and triazole intermediates using a sulfanyl linkage under controlled conditions.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, automated synthesis, and purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro groups or other reducible functionalities within the compound.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Amines or alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry:
Catalysis: The compound can be used as a ligand in catalytic reactions due to its heterocyclic structure.
Materials Science:
Biology and Medicine:
Drug Development: Investigated for its potential as a therapeutic agent due to its complex structure and potential biological activity.
Biochemical Research: Used as a probe to study enzyme interactions and metabolic pathways.
Industry:
Agriculture: Potential use as a pesticide or herbicide due to its bioactive properties.
Pharmaceuticals: Used in the synthesis of complex drug molecules.
Mechanism of Action
The mechanism of action of N-(5-chloro-2-methoxyphenyl)-2-{[5-ethyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The presence of the chloro-methoxyphenyl group and the heterocyclic rings allows for multiple binding interactions, influencing various biochemical pathways.
Comparison with Similar Compounds
- N-(5-chloro-2-methoxyphenyl)-2-{[5-methyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
- N-(5-chloro-2-methoxyphenyl)-2-{[5-ethyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}propionamide
Uniqueness:
- Structural Complexity: The unique combination of chloro-methoxyphenyl, pyrrole, and triazole rings.
- Bioactivity: Potential for diverse biological activities due to its complex structure.
- Versatility: Applications in various fields such as chemistry, biology, and industry.
This detailed article provides a comprehensive overview of N-(5-chloro-2-methoxyphenyl)-2-{[5-ethyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide, highlighting its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C17H18ClN5O2S |
|---|---|
Molecular Weight |
391.9 g/mol |
IUPAC Name |
N-(5-chloro-2-methoxyphenyl)-2-[(5-ethyl-4-pyrrol-1-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide |
InChI |
InChI=1S/C17H18ClN5O2S/c1-3-15-20-21-17(23(15)22-8-4-5-9-22)26-11-16(24)19-13-10-12(18)6-7-14(13)25-2/h4-10H,3,11H2,1-2H3,(H,19,24) |
InChI Key |
HHSCRRZQDSXHCK-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NN=C(N1N2C=CC=C2)SCC(=O)NC3=C(C=CC(=C3)Cl)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(4-ethylphenyl)-2-{[9-(4-methylphenyl)-6-oxo-6,9-dihydro-1H-purin-8-yl]sulfanyl}acetamide](/img/structure/B11258399.png)
![3-(3-methylphenyl)-1-phenyl-1-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)urea](/img/structure/B11258400.png)


![methyl {[3-(4-bromophenyl)-4-methyl-2-oxo-2H-chromen-6-yl]oxy}acetate](/img/structure/B11258421.png)
![N1-(3-chloro-4-methylphenyl)-N2-(2-(2-(2-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide](/img/structure/B11258426.png)

![N-{2-[2-(4-chlorophenyl)-6-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-5-yl]ethyl}-4-ethoxybenzene-1-sulfonamide](/img/structure/B11258435.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-6-methyl-5-phenylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B11258442.png)
![ethyl 3-[(4-cyclohexylpiperazin-1-yl)sulfonyl]-1H-pyrazole-5-carboxylate](/img/structure/B11258449.png)
![1-(2,4-dimethoxyphenyl)-3-(3-methylphenyl)-1-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)urea](/img/structure/B11258454.png)

![4-Bromo-N-{2,9-dimethyl-4-oxo-4H-pyrido[1,2-A]pyrimidin-3-YL}benzamide](/img/structure/B11258460.png)
![1-ethyl-6-methyl-3-[3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl]quinolin-4(1H)-one](/img/structure/B11258468.png)
